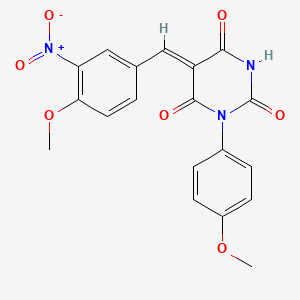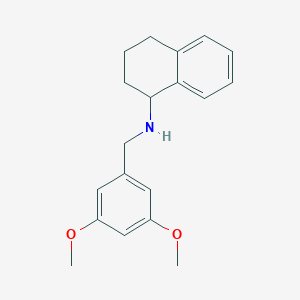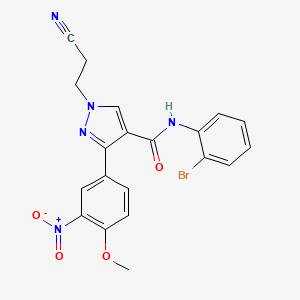![molecular formula C14H19ClN2O2 B4926901 N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide](/img/structure/B4926901.png)
N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide, also known as CDP-choline or citicoline, is a compound that has been extensively studied for its potential therapeutic applications. It is a naturally occurring intermediate in the biosynthesis of phosphatidylcholine, a major component of cell membranes. CDP-choline has been shown to have neuroprotective, neurorestorative, and cognitive-enhancing effects, making it a promising candidate for the treatment of various neurological disorders.
Mechanism of Action
N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide exerts its neuroprotective effects by increasing the levels of phosphatidylcholine and other phospholipids in cell membranes. This leads to improved membrane fluidity and stability, which in turn protects cells from oxidative stress and other damage. This compound also enhances the synthesis of acetylcholine, a neurotransmitter that is involved in learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It increases cerebral blood flow, improves glucose metabolism, and reduces oxidative stress. This compound also enhances the synthesis of phosphatidylcholine and other phospholipids, which are important components of cell membranes.
Advantages and Limitations for Lab Experiments
N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable and has a long shelf life. However, this compound has some limitations. It has low solubility in water, which can make it difficult to administer in certain experimental settings. It also has a short half-life, which means that it may need to be administered multiple times to achieve therapeutic effects.
Future Directions
There are several future directions for research on N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Parkinson's disease and multiple sclerosis. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance their effectiveness. Finally, there is ongoing research on the mechanisms of action of this compound and its effects on various biochemical pathways in the brain.
Synthesis Methods
N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide can be synthesized by the reaction of cytidine and choline in the presence of phosphoryl chloride. The resulting compound is then purified by chromatography to obtain pure this compound. Alternatively, this compound can be extracted from natural sources such as soybean and egg yolk.
Scientific Research Applications
N~2~-[(4-chlorophenyl)acetyl]-N~1~,N~1~-diethylglycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects in animal models of ischemic stroke, traumatic brain injury, and Alzheimer's disease. This compound has also been shown to improve cognitive function in healthy adults and in patients with cognitive impairment.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(diethylamino)-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-3-17(4-2)14(19)10-16-13(18)9-11-5-7-12(15)8-6-11/h5-8H,3-4,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNAUXBPETUEJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CNC(=O)CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(benzylthio)ethyl]-4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4926824.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydro-3-pyridinecarbonitrile](/img/structure/B4926830.png)


![1-{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B4926867.png)

![2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylaniline](/img/structure/B4926874.png)
![5-{2-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4926881.png)

![1-tert-butyl-4-[4-(isopropylthio)butoxy]benzene](/img/structure/B4926893.png)
![4-butoxy-N-{1-[(ethylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4926913.png)

![N-[3-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4926932.png)
